![molecular formula C25H25N5O4 B2977634 benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 850728-36-8](/img/no-structure.png)
benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and cofactors .
Molecular Structure Analysis
The compound contains a purine ring, which is a two-ring structure with four nitrogen atoms and two carbon atoms . It also contains a benzyl group, which is often used in organic chemistry as a robust protecting group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Heterocyclic System Synthesis
Research by Toplak et al. (1999) utilized a related compound as a reagent for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones. These compounds were synthesized with high yields, demonstrating the potential utility of related benzyl pyrimidinyl compounds in the preparation of complex heterocycles for scientific research (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Antitumor Activity
Zhou et al. (2008) described the synthesis and biological evaluation of a compound that is a small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity. The compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting the therapeutic potential of benzyl pyrimidinyl derivatives in cancer treatment (Nancy Z. Zhou et al., 2008).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings demonstrated these compounds' effectiveness in corrosion inhibition, indicating their potential applications in materials science and engineering (H. Ashassi-Sorkhabi, B. Shaabani, D. Seifzadeh, 2005).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate involves the condensation of benzyl 2-aminoacetate with 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid followed by esterification with acetic anhydride.", "Starting Materials": [ "Benzyl 2-aminoacetate", "9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid", "Acetic anhydride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid (1.0 equiv) and DIPEA (1.2 equiv) in DMF and stir at room temperature for 30 minutes.", "Step 2: Add benzyl 2-aminoacetate (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into DCM and wash with water and brine. Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add acetic anhydride (1.2 equiv) and TEA (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and wash with NaHCO3 and brine. Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using methanol/DCM as the eluent to obtain benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate as a white solid." ] } | |
CAS RN |
850728-36-8 |
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C25H25N5O4/c1-27-22-21(29-14-8-13-28(24(29)26-22)15-18-9-4-2-5-10-18)23(32)30(25(27)33)16-20(31)34-17-19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3 |
InChI Key |
UHLHHVRGVIWOMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



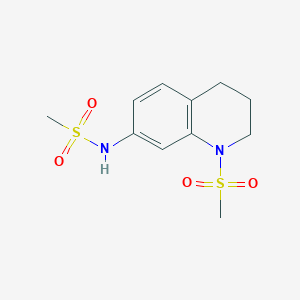
![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)
![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)
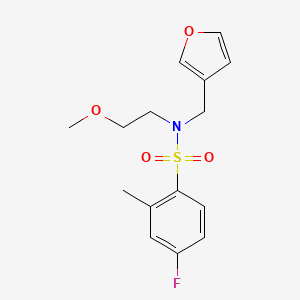
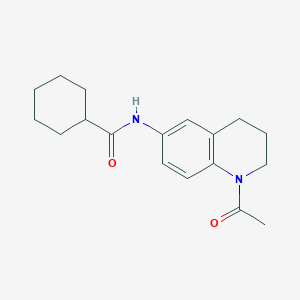
![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)
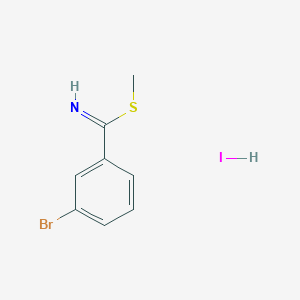
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-propyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2977563.png)
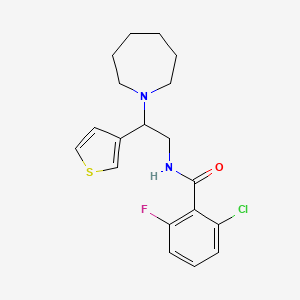
![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

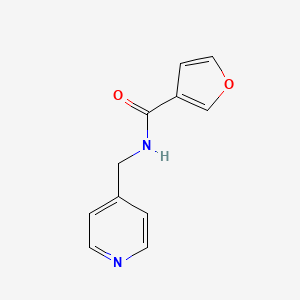
![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)